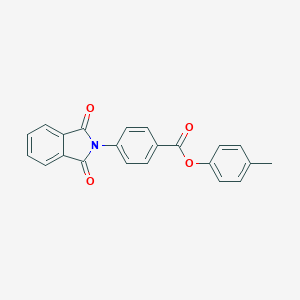
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione, also known as PD184352, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. It was first identified as a potent inhibitor of MEK1/2, a kinase involved in the MAP kinase pathway, and has since been investigated for its ability to inhibit other kinases and signaling pathways.
Mecanismo De Acción
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of MEK1/2, which is a kinase involved in the MAP kinase pathway. This pathway is frequently dysregulated in cancer cells, leading to increased proliferation and survival. By inhibiting MEK1/2, this compound can disrupt this pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting the MAP kinase pathway, this compound can also induce cell cycle arrest, inhibit angiogenesis, and suppress the expression of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several advantages as a tool for cancer research. It is a potent and selective inhibitor of MEK1/2, making it a valuable tool for studying the MAP kinase pathway. Additionally, this compound has been extensively studied in vitro and in vivo, providing a wealth of data on its effects on cancer cells.
However, this compound also has some limitations. It has been shown to have off-target effects on other kinases, such as JNK and p38, which can complicate its use as a tool for studying the MAP kinase pathway. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of more potent and selective MEK inhibitors, which could have improved efficacy and fewer off-target effects. Another area of research is the investigation of combination therapies involving this compound and other chemotherapeutic agents, which could enhance its anti-cancer effects. Finally, there is interest in exploring the effects of this compound on other signaling pathways beyond the MAP kinase pathway, which could reveal new therapeutic targets for cancer treatment.
Métodos De Síntesis
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a variety of methods, including the reaction of 2,6-dioxopurines with alkyl or aryl thiols in the presence of a base. One common synthesis method involves the reaction of 2,6-dioxopurine with 2-methylthio-1-propanol in the presence of potassium carbonate and acetonitrile.
Aplicaciones Científicas De Investigación
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including melanoma, pancreatic cancer, and non-small cell lung cancer. This compound has also been investigated for its ability to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and gemcitabine.
Propiedades
IUPAC Name |
3-methyl-7-octyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-21-13-14(18-17(21)24-12(2)3)20(4)16(23)19-15(13)22/h12H,5-11H2,1-4H3,(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPIIISJFRCCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

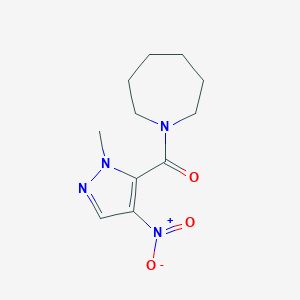

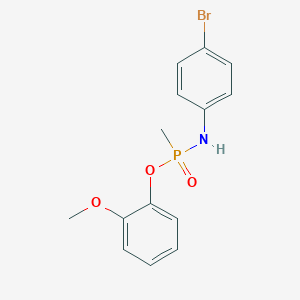

![2-bromo-N-[(2-methoxyphenoxy)-methylphosphoryl]aniline](/img/structure/B402183.png)
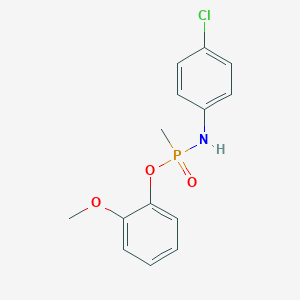
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B402187.png)
![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B402188.png)
![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide](/img/structure/B402189.png)
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402192.png)
![2-oxo-N-(1-phenylethyl)-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B402193.png)
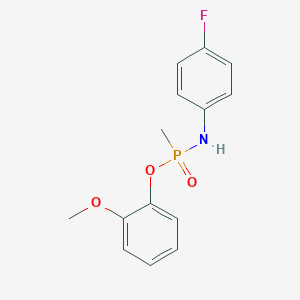
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B402195.png)
